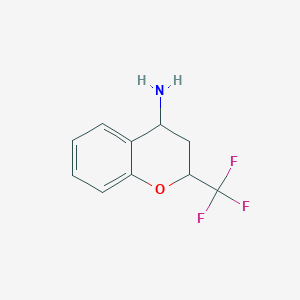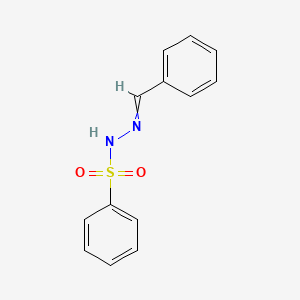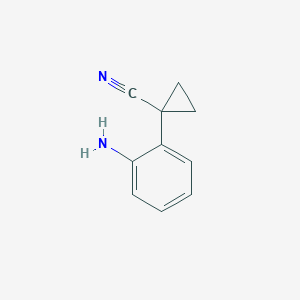![molecular formula C14H12N2O3S B11727333 3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B11727333.png)
3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamid ist eine organische Verbindung, die eine Nitrophenylgruppe und einen Thiophenring aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(3-Nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamid beinhaltet typischerweise die Reaktion von 3-Nitrobenzaldehyd mit Thiophen-2-carbaldehyd in Gegenwart einer Base, um das entsprechende Chalkon zu bilden. Dieser Zwischenstoff wird dann einer Aminierungsreaktion mit einem geeigneten Amin unterzogen, um das Endprodukt zu erhalten. Die Reaktionsbedingungen beinhalten häufig die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie Natriumhydroxid oder Kaliumcarbonat.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese umfassen. Dazu gehört die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren, sowie die Implementierung von kontinuierlichen Flussverfahren, um die Effizienz und Sicherheit zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
3-(3-Nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrophenylgruppe kann oxidiert werden, um Nitroderivate zu bilden.
Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.
Substitution: Der Thiophenring kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden üblicherweise Wasserstoffgas mit Palladium auf Kohlenstoff oder Natriumborhydrid verwendet.
Substitution: Elektrophile aromatische Substitutionsreaktionen verwenden häufig Reagenzien wie Brom oder Chlorierungsmittel unter sauren Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Nitroderivate, Aminderivate und substituierte Thiophenverbindungen.
Wissenschaftliche Forschungsanwendungen
3-(3-Nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Als potenzieller Wirkstoffkandidat aufgrund seiner einzigartigen Strukturmerkmale untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-(3-Nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es beispielsweise bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Die genauen Pfade und molekularen Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of 3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-on: Bekannt für seine Tyrosinase-Hemmwirkung.
(3-Nitrophenyl)(thiophen-2-yl)methanon: Eine weitere Verbindung mit einer Nitrophenylgruppe und einem Thiophenring.
Einzigartigkeit
3-(3-Nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die eine besondere chemische Reaktivität und potenzielle biologische Aktivität verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
Molekularformel |
C14H12N2O3S |
|---|---|
Molekulargewicht |
288.32 g/mol |
IUPAC-Name |
3-(3-nitrophenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C14H12N2O3S/c17-14(15-10-13-5-2-8-20-13)7-6-11-3-1-4-12(9-11)16(18)19/h1-9H,10H2,(H,15,17) |
InChI-Schlüssel |
GSEHWQCVIZXDIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B11727251.png)
![2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11727253.png)





![3-(Dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B11727286.png)
![3-[(4-Methoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11727288.png)
![2-[(4-Hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11727291.png)

![4-[4-(Diethoxymethyl)phenyl]but-3-en-2-one](/img/structure/B11727296.png)


